molecular formula C18H21N3O3S B11643509 N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B11643509
M. Wt: 359.4 g/mol
InChI Key: OENLCORNHKKFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features a benzoyl group substituted with methoxy groups at the 3 and 5 positions, and a phenyl group substituted with a dimethylamino group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-(dimethylamino)phenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to stabilize transition states and intermediates in chemical reactions. In biological systems, it can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.

    N,N’-Bis(4-methoxyphenyl)thiourea: Used in the development of advanced materials and as a ligand in coordination chemistry.

    N,N’-Bis(4-dimethylaminophenyl)thiourea: Investigated for its potential biological activities, including enzyme inhibition and anti-cancer properties.

Uniqueness

3-(3,5-Dimethoxybenzoyl)-1-[4-(dimethylamino)phenyl]thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and stability, while the dimethylamino group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C18H21N3O3S/c1-21(2)14-7-5-13(6-8-14)19-18(25)20-17(22)12-9-15(23-3)11-16(10-12)24-4/h5-11H,1-4H3,(H2,19,20,22,25)

InChI Key

OENLCORNHKKFSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.